molecular formula C12H8BrN3 B1265848 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine CAS No. 75007-86-2

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

Cat. No. B1265848
CAS RN: 75007-86-2
M. Wt: 274.12 g/mol
InChI Key: VSESNXXKQZZRMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves sophisticated chemical processes that include palladium-catalyzed CO insertion, C-H bond activation, and cascade reactions. For instance, a novel and efficient synthesis approach has been developed for indeno and chromeno imidazo[1,2-a]pyridin-ones through palladium-catalyzed cascade reactions, starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, X. Zhang, & Fan, 2016). Additionally, a systematic approach has been described for synthesizing 6-bromo-imidazo[4,5-b]pyridine derivatives, involving condensation and alkylation reactions, indicating a broad methodological spectrum for creating such compounds (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the structural analysis of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors was confirmed using monocrystalline X-ray crystallography (Jabri et al., 2023). These studies reveal the intricate details of the molecular geometry and intermolecular interactions, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including N-assisted CPh−H activation, highlighting their reactivity and potential for further functionalization. For example, the activation of a CPh−H bond in 2-(4-bromophenyl)imidazol[1,2-a]pyridine by platinum compounds showcases the versatility of these compounds in synthetic chemistry (Forniés et al., 2010).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. For instance, the crystallization behavior of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate provides insights into the compound's solid-state properties, which are essential for material science applications (Hjouji et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, define the utility of imidazo[4,5-b]pyridine derivatives in synthesis and industrial applications. Research on the bromination orientation in imidazo[1,2-a]pyridines reveals selective reactivity, which is pivotal for designing specific synthetic routes (Godovikova & Gol'dfarb, 1965).

Scientific Research Applications

Corrosion Inhibition

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors. Studies like the one conducted by Saady et al. (2021) demonstrate the use of similar compounds in protecting mild steel against corrosion in acidic environments. This research suggests a high inhibition performance, which is supported by various techniques such as Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Scanning Electron Microscopy (Saady et al., 2021).

Synthesis of Novel Compounds

Compounds with a 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine structure are key intermediates in the synthesis of various novel compounds. For instance, Tran Hung et al. (2019) discuss the synthesis of 5-Aryl-5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles using a domino Pd- and Cu-catalyzed C–N coupling reaction (Tran Hung et al., 2019). Similarly, Ju Zhang et al. (2016) describe the synthesis of Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones, showcasing the utility of these compounds in complex synthetic pathways (Ju Zhang et al., 2016).

Antimicrobial and Anticancer Activity

Research by V. Banda et al. (2016) indicates that 1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridin‐2(3H)‐one derivatives exhibit antimicrobial and anticancer properties. This study emphasizes the potential of these compounds in therapeutic applications (V. Banda et al., 2016).

Imaging Agents in Alzheimer’s Disease

Compounds structurally related to 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine have been explored as imaging agents for β-amyloid plaques in Alzheimer's disease. A study by Yousefi et al. (2012) highlights the potential of phenyl-imidazo[1,2-a]pyridines in developing imaging agents for diagnosing and studying Alzheimer’s disease (Yousefi et al., 2012).

Synthesis of Hybrid Structures

Research by Liszkiewicz (2008) on the synthesis of 2-(arylthiosemicarbazide)-imidazo[4,5-b]pyridines illustrates the use of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine derivatives in creating hybrid structures. These compounds are then used to derive further chemical entities, showing the versatility of these compounds in synthetic chemistry (Liszkiewicz, 2008).

Safety And Hazards

The safety data sheet for “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine” was not found in the retrieved information .

Future Directions

The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, including “2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine”, is a focus of recent research, aiming to improve the ecological impact of the classical schemes . The search for environmentally benign synthetic strategies is a significant future direction .

properties

IUPAC Name

2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSESNXXKQZZRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225976
Record name 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

CAS RN

75007-86-2
Record name 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Lavanya, M Suresh, Y Kotaiah… - Asian Journal of …, 2011 - academia.edu
5-Bromopyridine-2, 3-diamine 1 underwent facile condensation with various aromatic carboxylic acid derivatives in the presence of Etan’s reagent was refluxed and afforded …
Number of citations: 20 www.academia.edu

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